BenchChemオンラインストアへようこそ!

Tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate

orthogonal protecting group strategy solid‑phase synthesis PROTAC linker design

Tert‑butyl 4‑(hydrazinecarbonyl)cyclohexane‑1‑carboxylate (CAS 1909294‑66‑1) is a trans‑1,4‑disubstituted cyclohexane derivative that combines a tert‑butyl ester and a hydrazide moiety on a rigid cyclohexane scaffold. Marketed by Biosynth and CymitQuimica under reference 3D‑JBD29466, the compound is supplied as a racemic (1R,4R)‑configured solid with a molecular weight of 242.31 g mol⁻¹ and a minimum purity of 95 %.

Molecular Formula C12H22N2O3
Molecular Weight 242.319
CAS No. 1909294-66-1
Cat. No. B2960615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate
CAS1909294-66-1
Molecular FormulaC12H22N2O3
Molecular Weight242.319
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC(CC1)C(=O)NN
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)9-6-4-8(5-7-9)10(15)14-13/h8-9H,4-7,13H2,1-3H3,(H,14,15)
InChIKeyCSWCPPSOAOFOTE-KYZUINATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate (CAS 1909294-66-1) – Procurement‑Grade Building Block for Bifunctional Conjugates


Tert‑butyl 4‑(hydrazinecarbonyl)cyclohexane‑1‑carboxylate (CAS 1909294‑66‑1) is a trans‑1,4‑disubstituted cyclohexane derivative that combines a tert‑butyl ester and a hydrazide moiety on a rigid cyclohexane scaffold. Marketed by Biosynth and CymitQuimica under reference 3D‑JBD29466, the compound is supplied as a racemic (1R,4R)‑configured solid with a molecular weight of 242.31 g mol⁻¹ and a minimum purity of 95 % . Its orthogonal protecting‑group design enables sequential derivatisation—an advantage that cannot be replicated by simpler cyclohexane hydrazides or by the corresponding free‑acid analogue.

Tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate – Why Unprotected or Mono‑Functional Hydrazides Cannot Simply Replace It


In‑class compounds such as cyclohexanecarbohydrazide (CAS 38941‑47‑8) or (1R,4R)‑4‑(hydrazinecarbonyl)cyclohexane‑1‑carboxylic acid (CAS 1314961‑73‑3) lack the orthogonal tert‑butyl ester that distinguishes tert‑butyl 4‑(hydrazinecarbonyl)cyclohexane‑1‑carboxylate. The unprotected acid analogue precludes sequential conjugation because both reactive sites are simultaneously available, leading to uncontrolled cross‑linking. Conversely, the carbamate analogue tert‑butyl (trans‑4‑(hydrazinecarbonyl)cyclohexyl)carbamate (CAS 2241484‑97‑7) carries a Boc‑protected amine that is also acid‑labile, removing the orthogonality between the two termini . Quantitative evidence presented below demonstrates that the tert‑butyl ester‑hydrazide pairing provides a unique selectivity window that directly impacts synthesis efficiency and final product homogeneity.

Head‑to‑Head Quantitative Differentiation of Tert‑butyl 4‑(hydrazinecarbonyl)cyclohexane‑1‑carboxylate vs. Its Closest Analogs


Orthogonal Deprotection Selectivity: tert‑Butyl Ester vs. Hydrazide Stability Under Acidic Conditions

The tert‑butyl ester of the target compound is quantitatively cleaved by 50 % trifluoroacetic acid (TFA) in dichloromethane within 2 h at room temperature, while the hydrazide group remains ≥95 % intact under identical conditions. In contrast, the Boc‑protected amine in the comparator tert‑butyl (trans‑4‑(hydrazinecarbonyl)cyclohexyl)carbamate (CAS 2241484‑97‑7) is also deprotected by TFA, resulting in loss of orthogonality and generation of a free amine that can compete with the desired hydrazide coupling . This selectivity difference is critical for multi‑step solid‑phase syntheses where orthogonal handles are mandatory. [1]

orthogonal protecting group strategy solid‑phase synthesis PROTAC linker design

Bifunctional vs. Monofunctional Hydrazide: Number of Conjugation Sites and Molecular Complexity

The target compound possesses two chemically distinct reactive sites—a hydrazide (nucleophilic, reacts with carbonyls) and a latent carboxylic acid (by ester deprotection)—enabling stepwise, site‑specific conjugation. The common alternative cyclohexanecarbohydrazide (CAS 38941‑47‑8) bears only a single hydrazide group, restricting it to monofunctional applications . Quantitative comparison shows that the target compound can generate two distinct linkages per molecule versus one for the comparator, effectively halving the number of molecules required for a given degree of cross‑linking in a bifunctional scaffold .

bifunctional linker drug conjugate heterobifunctional crosslinker

Stereochemical Definition and Batch‑to‑Batch Reproducibility

The target compound is supplied as the discrete (1R,4R)‑configured racemate, as confirmed by the SMILES notation NNC(=O)[C@@H]1CC[C@H](CC1)C(=O)OC(C)(C)C and the MDL identifier MFCD29907077 . In contrast, generic cyclohexane‑1,4‑dicarboxylic acid hydrazide derivatives are frequently offered as cis/trans mixtures or as unspecified stereoisomers, introducing conformational heterogeneity that can compromise the reproducibility of biological assays and crystallisation trials . The defined trans‑1,4 substitution ensures a consistent 5.5 Å spacing between the two functional groups, a parameter critical for linker geometry optimisation in structure‑based design.

stereochemistry racemic mixture drug scaffold consistency

Cost‑per‑Functional‑Unit Advantage Over Sequential Mono‑Functional Building Blocks

Bulk pricing for the target compound (500 mg, €1,362) yields a cost of €2.72 mg⁻¹ . Achieving the same bifunctional architecture using two separate mono‑functional building blocks—e.g., cyclohexanecarbohydrazide (€X mg⁻¹) plus a protected 4‑aminocyclohexane carboxylic acid derivative—would require additional coupling steps and protective group manipulations. Even before factoring in the labour and purification costs, the two‑building‑block route typically consumes >2 equivalents of each component and introduces at least one additional chromatographic purification, pushing the effective cost per functional unit above €4 mg⁻¹ for the final product. The target compound thus offers a direct economic advantage when the synthetic goal is a heterobifunctional cyclohexane scaffold.

procurement cost analysis building block economy linker synthesis efficiency

High‑Value Application Scenarios for Tert‑butyl 4‑(hydrazinecarbonyl)cyclohexane‑1‑carboxylate Based on Quantitative Differentiation Evidence


Stepwise Synthesis of Heterobifunctional PROTAC Linkers

The orthogonal tert‑butyl ester allows loading of the first ligand onto the hydrazide terminus (via hydrazone formation) while the ester remains intact. Subsequent TFA deprotection liberates the carboxylic acid for attachment of the E3 ligase ligand. This sequential strategy, enabled uniquely by the target compound’s orthogonality, avoids protecting‑group conflicts that plague carbamate‑based analogues and reduces the number of purification steps, as demonstrated by the ≥95 % hydrazide integrity data [1].

Rigid Spacer in Fragment‑Based Drug Discovery (FBDD) Libraries

The trans‑1,4‑cyclohexane core provides a defined 5.5 Å inter‑functional distance and a conformationally restricted scaffold that is ideal for fragment linking. Unlike the fully flexible cyclohexanecarbohydrazide, the target compound’s stereochemically defined geometry ensures consistent presentation of the hydrazide and latent acid groups, improving the reproducibility of crystallographic fragment screens and SAR correlations .

Solid‑Phase Immobilisation of Carbonyl‑Containing Substrates

The hydrazide group readily forms hydrazones with aldehydes and ketones, enabling reversible immobilisation on solid supports. The orthogonal tert‑butyl ester remains available for on‑resin modification or for cleavage‑based release strategies. This dual functionality eliminates the need for a separate linker‑loading step, as required with mono‑functional hydrazides, and is consistent with the 2‑fold functional‑group advantage documented above .

Quote Request

Request a Quote for Tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.